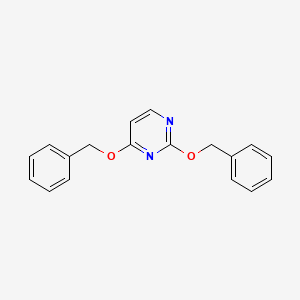
2,4-Bis(benzyloxy)pyrimidine
Overview
Description
2,4-Bis(benzyloxy)pyrimidine is an organic compound with the molecular formula C18H16N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of two benzyloxy groups attached to the 2 and 4 positions of the pyrimidine ring. This structural modification imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 2,4-Bis(benzyloxy)pyrimidine is the molecular chaperone HSP90 . HSP90 plays an essential role in cancer occurrence and development, making it an important target for the development of anticancer drugs .
Mode of Action
This compound acts as an inhibitor of HSP90 . It binds to the N-terminus of HSP90, leading to the degradation of client proteins such as AKT and ERK . This results in a lower level of the heat shock response compared to tanespimycin (17-AAG), another HSP90 inhibitor .
Biochemical Pathways
The inhibition of HSP90 by this compound affects the protein homeostasis within cells . HSP90 is a molecular chaperone that regulates the conformation and quality of client proteins . By inhibiting HSP90, this compound disrupts these processes, leading to the degradation of client proteins and a decrease in the heat shock response .
Pharmacokinetics
The compound’s molecular weight of 29234 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of this compound’s action is the degradation of client proteins and a decrease in the heat shock response . This can lead to antiproliferative activity against multiple breast cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used to synthesize compounds like this compound, is known to be influenced by the choice of boron reagents . Additionally, the stability of this compound may be affected by storage conditions, with optimal storage being sealed in a dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
2,4-Bis(benzyloxy)pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a novel inhibitor of the heat shock protein 90 (HSP90) N-terminal domain . HSP90 is a molecular chaperone involved in the folding, stabilization, and degradation of many proteins that are essential for cell survival. By inhibiting HSP90, this compound disrupts the function of client proteins such as AKT and ERK, which are crucial for cell proliferation and survival .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to exhibit antiproliferative activity against multiple breast cancer cell lines, with IC50 values in the low micromolar range . This compound induces significant degradation of client proteins like AKT and ERK, leading to reduced cell proliferation and survival. Additionally, this compound affects cell signaling pathways by inhibiting the heat shock response, which is crucial for maintaining protein homeostasis under stress conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the N-terminal domain of HSP90. This binding inhibits the chaperone activity of HSP90, leading to the destabilization and degradation of its client proteins . The inhibition of HSP90 by this compound results in the disruption of multiple signaling pathways, including those involving AKT and ERK, which are essential for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of HSP90 and prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antiproliferative activity without noticeable toxic effects . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings suggest a narrow therapeutic window for the use of this compound, highlighting the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes in the pyrimidine metabolism pathway . The compound is metabolized by enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of binding proteins that can sequester it in certain tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with HSP90 and other target proteins . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target proteins to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with benzyl alcohol in the presence of a base. One common method involves the use of sodium hydride as a base and toluene as a solvent. The reaction proceeds under inert atmospheric conditions to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(benzyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2,4-Bis(benzyloxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
2,4-Diarylimidazoles: These compounds also inhibit HSP90 but have different structural features and biological activities.
Pyrimidine Derivatives: Other pyrimidine derivatives, such as 2,4,6-trisubstituted pyrimidines, share some chemical properties but differ in their specific applications and reactivity.
Uniqueness: 2,4-Bis(benzyloxy)pyrimidine is unique due to its dual benzyloxy substitution, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2,4-bis(phenylmethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMTZUCWZADKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440123 | |
| Record name | 2,4-BIS(BENZYLOXY)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7306-79-8 | |
| Record name | 2,4-BIS(BENZYLOXY)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-bis(benzyloxy)pyrimidine used to create compounds that inhibit specific enzymes?
A: this compound serves as a versatile starting point for synthesizing substituted pyrimidines, a class of compounds known to exhibit diverse biological activities. Research shows that lithiation of 5-bromo-2,4-bis(benzyloxy)pyrimidine followed by reactions with specific electrophiles, like diphenyl diselenide or diphenyl disulfide, can yield 5-substituted pyrimidine derivatives. [] Further modifications, like introducing phenylselenenyl or phenylthio groups at the 5-position, led to the creation of compounds like 5-(phenylselenenyl)uracil (PSU) and 5-(phenylthio)uracil (PTU), which demonstrated inhibitory activity against dihydrouracil dehydrogenase (DHUDase). []
Q2: What makes the synthetic route using this compound advantageous for creating a series of 6-phenylthio-2,4-disubstituted pyrimidines?
A: While previous methods relied on expensive reagents and demanding reaction conditions, utilizing this compound offers a more practical approach. [] The synthesis starts with readily available barbituric acid, which is converted to 6-phenylthio-2,4-dichloropyrimidine through a series of steps. This key intermediate can then undergo aromatic nucleophilic substitution reactions with various oxygen and nitrogen nucleophiles, allowing for the efficient preparation of a diverse library of 6-phenylthio-2,4-disubstituted pyrimidines. [] This streamlined approach provides a significant advantage for exploring the structure-activity relationship of these compounds and their potential as antiviral, antitumor, or antibacterial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)
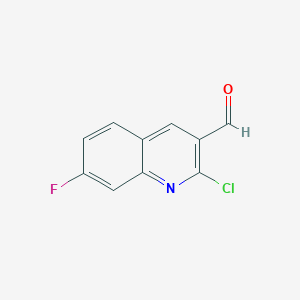

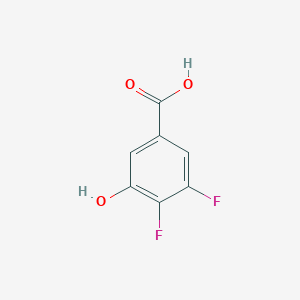

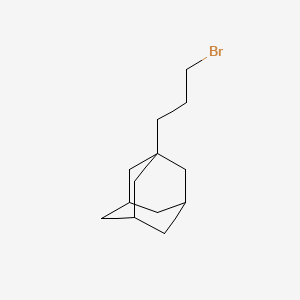
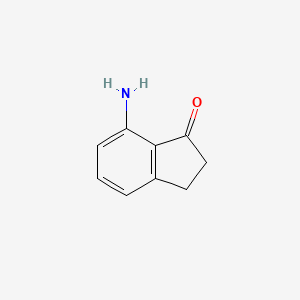
![4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365310.png)
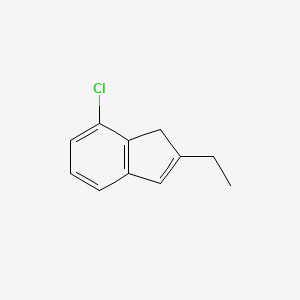
![Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1365320.png)
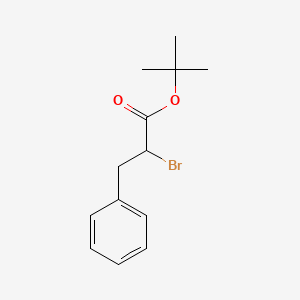
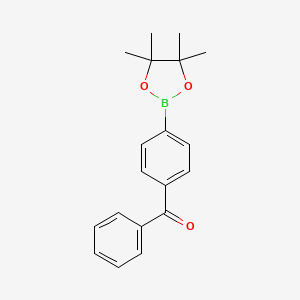
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)
